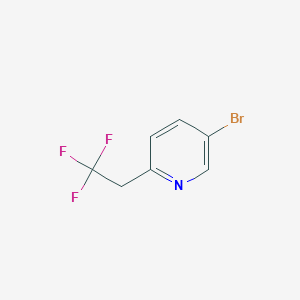
2-溴-3-甲基-5-(羟甲基)吡啶
描述
2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a bromine atom at the second position, a methyl group at the third position, and a hydroxymethyl group at the fifth position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and research applications.
科学研究应用
2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the design and synthesis of new drug candidates, especially those targeting central nervous system disorders.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that bromopyridines are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of chemical reactions .
Mode of Action
2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling, it may play a role in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine are largely dependent on the specific reactions it is involved in. As an intermediate in organic synthesis, its primary function is to facilitate the formation of carbon–carbon bonds in the Suzuki–Miyaura cross-coupling reaction .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine typically involves the bromination of 3-methyl-5-(hydroxymethyl)pyridine. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature and reaction time to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
化学反应分析
Types of Reactions: 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, yielding 2-hydroxy-3-methyl-5-(hydroxymethyl)pyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents are employed, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 2-hydroxy-3-methyl-5-(hydroxymethyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
相似化合物的比较
2-Bromo-5-(hydroxymethyl)pyridine: Lacks the methyl group at the third position.
3-Methyl-5-(hydroxymethyl)pyridine: Lacks the bromine atom at the second position.
2-Bromo-3-methylpyridine: Lacks the hydroxymethyl group at the fifth position.
Uniqueness: 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring, which allows for diverse chemical reactivity and applications compared to its similar counterparts.
This compound's versatility and reactivity make it a valuable tool in both research and industrial applications. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules highlight its importance in the field of chemistry.
Would you like more information on any specific aspect of this compound?
属性
IUPAC Name |
(6-bromo-5-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSVIQMKNEXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)


![3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester](/img/structure/B1528062.png)
![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
![6-Boc-1-hydoxy-6-aza-spiro[3.4]octane](/img/structure/B1528065.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)

![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)
![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)
![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)
